1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative with a 1,2,4-oxadiazole substituent at the N1 position and a 3-methoxypropyl group at the N3 position. The 2,4-dimethoxyphenyl moiety on the oxadiazole ring introduces electron-donating methoxy groups, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-12-6-11-26-22(28)16-7-4-5-8-18(16)27(23(26)29)14-20-24-21(25-33-20)17-10-9-15(31-2)13-19(17)32-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAKINWSFFQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Oxadiazole Ring to the Quinazoline Core: This step involves the reaction of the oxadiazole intermediate with a quinazoline derivative, often through a nucleophilic substitution reaction.
Introduction of the Methoxy Groups and Methoxypropyl Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The most relevant structural analogue is 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207050-30-3), which shares the quinazoline-dione core and oxadiazole-methyl linkage but differs in substituents .
| Property | Target Compound | Analogue (CAS: 1207050-30-3) |
|---|---|---|
| Molecular Formula | C24H24N4O6 | C22H15ClN4O4 |
| Molecular Weight | ~476.5 g/mol | 434.8 g/mol |
| Substituents | - 2,4-Dimethoxyphenyl (oxadiazole) - 3-Methoxypropyl (quinazoline) |
- 2-Chlorophenyl (oxadiazole) - Furan-2-ylmethyl (quinazoline) |
| Electronic Effects | Electron-donating methoxy groups enhance solubility and polar interactions. | Electron-withdrawing Cl may reduce solubility but improve binding affinity in hydrophobic pockets. |
| Potential Applications | Hypothesized CNS or antimicrobial activity due to methoxypropyl flexibility. | Likely optimized for enzyme inhibition (e.g., kinases) via furan’s π-π stacking. |
Substituent-Driven Differences
- Oxadiazole Substituents : The 2,4-dimethoxyphenyl group in the target compound introduces steric bulk and polarity compared to the 2-chlorophenyl group in the analogue. Methoxy groups may enhance metabolic stability but reduce membrane permeability .
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s methoxypropyl group and dimethoxy substituents likely improve aqueous solubility compared to the chloro-furan analogue.
- Bioavailability : The chloro-furan analogue’s lower molecular weight (434.8 vs. 476.5) may favor better absorption, but its hydrophobicity could limit distribution.
Biological Activity
The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The compound is synthesized through the modification of the quinazoline scaffold, which is known for its diverse pharmacological properties. The incorporation of the 1,2,4-oxadiazole moiety is significant as it enhances the compound's biological activity. The structural modifications at the 1- and 3-positions of the quinazoline ring are crucial for optimizing its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . Key findings include:
- Broad Spectrum Activity : The compound exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 9 mm to 15 mm depending on the specific derivative tested .
- Comparison with Standard Drugs : In a comparative study, certain derivatives demonstrated activity comparable to standard antibiotics such as ampicillin and vancomycin. For example, one derivative achieved a minimum inhibitory concentration (MIC) of 65 mg/mL against E. coli, indicating significant potential as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties:
- Inhibition of Cancer Cell Lines : Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have been reported to exhibit selective cytotoxicity against breast (MCF7) and lung (A549) cancer cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds can interact with key enzymes involved in cancer progression, such as acetylcholinesterase and other targets associated with tumor growth .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
